1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(1H-pyrrol-1-yl)ethyl)piperidine-3-carboxamide
説明
This compound features a pyrimidin-4-yl core substituted at position 6 with an indole moiety, linked to a piperidine-3-carboxamide scaffold. The carboxamide’s nitrogen is further functionalized with a 2-(pyrrol-1-yl)ethyl group. Indole and pyrimidine motifs are common in pharmaceuticals due to their ability to engage in π-π stacking and hydrogen bonding, often seen in kinase inhibitors or GPCR-targeting agents. The pyrrol-ethyl substituent may enhance lipophilicity and influence metabolic stability compared to polar groups like triazoles or methoxybenzyls.
特性
IUPAC Name |
1-(6-indol-1-ylpyrimidin-4-yl)-N-(2-pyrrol-1-ylethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O/c31-24(25-10-15-28-11-3-4-12-28)20-7-5-13-29(17-20)22-16-23(27-18-26-22)30-14-9-19-6-1-2-8-21(19)30/h1-4,6,8-9,11-12,14,16,18,20H,5,7,10,13,15,17H2,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYUZFOPDSKABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC4=CC=CC=C43)C(=O)NCCN5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(1H-pyrrol-1-yl)ethyl)piperidine-3-carboxamide represents a significant advancement in the field of medicinal chemistry, particularly in the development of targeted therapies for various cancers and other diseases. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.
Chemical Structure and Properties
The chemical structure of the compound features a complex arrangement that includes an indole moiety, a pyrimidine ring, and a piperidine backbone. Its molecular formula is , which contributes to its unique biological properties.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Kinases : The compound has shown promising results as an inhibitor of various kinases, particularly those involved in cancer cell proliferation and survival. It targets pathways associated with cell cycle regulation and apoptosis, making it a candidate for cancer therapy.
- Apoptosis Induction : Studies have demonstrated that the compound can induce apoptosis in cancer cells through the activation of caspases, specifically caspase-3 and caspase-9, leading to increased cell death in tumor models .
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in the G2/M phase, thereby inhibiting the proliferation of cancer cells . This effect is critical for its potential use in combination therapies with other chemotherapeutic agents.
Anticancer Activity
A series of studies have evaluated the anticancer activity of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 (liver cancer) | 5.0 | Apoptosis induction |
| MCF7 (breast cancer) | 7.5 | Cell cycle arrest |
| A549 (lung cancer) | 6.0 | CDK inhibition |
These results indicate a strong potential for this compound as an anticancer agent, particularly in hepatocellular carcinoma and breast cancer .
Synergistic Effects
In combination studies with paclitaxel, the compound exhibited a synergistic effect, enhancing the overall cytotoxicity against resistant cancer cell lines . This suggests that it could be effectively used in combination therapies to overcome drug resistance.
Clinical Relevance
A recent study explored the efficacy of this compound in xenograft models of human tumors. The administration of 10 mg/kg resulted in a significant reduction in tumor volume (approximately 60% inhibition) compared to control groups . These findings underscore its potential application in clinical settings.
類似化合物との比較
Core Heterocycle Modifications
- Pyrimidine vs. This could alter target selectivity in enzyme inhibition.
- Indole vs. Pyrazole/Thiophene : The indole group in the target compound provides a planar aromatic system for hydrophobic interactions, whereas pyrazole (in ) and thiophene (in ) offer smaller, less polar scaffolds. Indole’s NH group may also participate in hydrogen bonding.
Carboxamide Substituent Effects
Molecular Weight and Drug-Likeness
- The target compound’s estimated molecular weight (~427.5) exceeds that of (319.32) and (354.4), approaching the upper limit of Lipinski’s Rule of Five (500 Da).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
